molecular formula C5H14N2O2S B2401570 N-Butyl-N-methylsulfamide CAS No. 1094315-35-1

N-Butyl-N-methylsulfamide

Cat. No.: B2401570
CAS No.: 1094315-35-1
M. Wt: 166.24
InChI Key: OJUCUXBDSOXPGI-UHFFFAOYSA-N
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Description

N-Butyl-N-methylsulfamide is an organosulfur compound with the molecular formula C5H14N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

N-Butyl-N-methylsulfamide is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of this compound.

Mode of Action

The mode of action of this compound involves its interaction with these targets. Sulfonamides, including this compound, are known to act as competitive inhibitors of bacterial DNA synthesis . They achieve this by mimicking the structure of p-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound prevents the incorporation of PABA into the folic acid molecule, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in the availability of nucleotides, thereby affecting DNA replication and cell division .

Pharmacokinetics

Sulfonamides are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of this compound, determining its effectiveness in exerting its therapeutic effects.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the metabolism and excretion of this compound, potentially leading to drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-N-methylsulfamide can be synthesized through the reaction of N-methylsulfamide with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-methylsulfamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert it to corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Amines, thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Butyl-N-methylsulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    N-Butylsulfonamide: Similar structure but lacks the methyl group.

    N-Methylsulfonamide: Similar structure but lacks the butyl group.

    Sulfanilamide: A well-known sulfonamide used in medicine.

Uniqueness: N-Butyl-N-methylsulfamide is unique due to its specific combination of butyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

1-[methyl(sulfamoyl)amino]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUCUXBDSOXPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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